N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide
Description
N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide is a complex organic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O2/c1-4-25(5-2)20(27)11-10-17-12-14-26(15-13-17)16(3)21-23-19-9-7-6-8-18(19)22(28)24-21/h6-9,16-17H,4-5,10-15H2,1-3H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBBPIQQBLJJFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1CCN(CC1)C(C)C2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide typically involves multiple steps, starting from commercially available precursors.
Formation of Quinazolinone Ring: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Piperidine Moiety: The quinazolinone intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the quinazolinone core, leading to the formation of N-oxides or quinazolinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is explored for its applications in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]acetamide
- N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]butanamide
Uniqueness
N,N-diethyl-3-[1-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]piperidin-4-yl]propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
